Cas no 4767-56-0 (1(3H)-ISOBENZOFURANONE, 3-(PHENYLMETHYLENE)-, (3Z)-)

1(3H)-ISOBENZOFURANONE, 3-(PHENYLMETHYLENE)-, (3Z)- structure
4767-56-0 structure
Product Name:1(3H)-ISOBENZOFURANONE, 3-(PHENYLMETHYLENE)-, (3Z)-
CAS No:4767-56-0
MF:C15H10O2
MW:222.238704204559
CID:3173746
PubChem ID:642371
Update Time:2025-04-21

1(3H)-ISOBENZOFURANONE, 3-(PHENYLMETHYLENE)-, (3Z)- Chemical and Physical Properties

Names and Identifiers

    • 1(3H)-ISOBENZOFURANONE, 3-(PHENYLMETHYLENE)-, (3Z)-
    • 3-Benzalphthalide
    • AC-31127
    • SR-01000438153
    • HY-118659
    • SCHEMBL214423
    • (3Z)-3-benzylideneisobenzofuran-1-one
    • MLS000584766
    • R93GN14K61
    • 3-benzylidene-2-benzofuran-1(3h)-one
    • (3Z)-3-(phenylmethylidene)-1,3-dihydro-2-benzofuran-1-one
    • 3-Benzylideneisobenzofuran-1(3H)-one
    • (Z)-3-Benzylidenephthalide
    • BDBM50441021
    • 3-[1-Phenyl-meth-(Z)-ylidene]-3H-isobenzofuran-1-one
    • CHEMBL67365
    • NCGC00245849-01
    • Benzalphthalide
    • AC-11676
    • (3Z)-3-Benzylidene-2-benzofuran-1(3H)-one
    • B1214
    • AE-641/05032029
    • AKOS000567737
    • Phthalide, 3-benzylidene-
    • (3Z)-3-Benzylidene-2-benzofuran-1(3H)-one #
    • HMS1610I16
    • InChI=1/C15H10O2/c16-15-13-9-5-4-8-12(13)14(17-15)10-11-6-2-1-3-7-11/h1-10H/b14-10
    • (Z)-benzalphthalide
    • (Z)-3-benzylideneisobenzofuran-1(3H)-one
    • 4767-56-0
    • NSC-2824
    • BBL027545
    • HMS2619E19
    • CS-0067707
    • (3Z)-3-benzylidene-2-benzofuran-1-one
    • Q27287989
    • PD119248
    • CHEBI:113035
    • 3-Benzylidenephthalide
    • NSC2824
    • Benzalphthalide, (Z)-
    • SR-01000438153-1
    • SMR000203729
    • Benzalphthalid
    • 575-61-1
    • 1(3H)-Isobenzofuranone, 3-(phenyl)methylene]-, (3Z)-
    • MFCD00005929
    • UNII-R93GN14K61
    • 1(3H)-Isobenzofuranone, 3-(phenylmethylene)-
    • VS-08562
    • STK862417
    • AT15806
    • MDL: MFCD00005929
    • Inchi: 1S/C15H10O2/c16-15-13-9-5-4-8-12(13)14(17-15)10-11-6-2-1-3-7-11/h1-10H/b14-10-
    • InChI Key: YRTPZXMEBGTPLM-UVTDQMKNSA-N
    • SMILES: O1C(C2C=CC=CC=2/C/1=C/C1C=CC=CC=1)=O

Computed Properties

  • Exact Mass: 222.068079557g/mol
  • Monoisotopic Mass: 222.068079557g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 1
  • Complexity: 326
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 26.3Ų
Recommended suppliers
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
NewCan Biotech Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
NewCan Biotech Limited
Shenzhen Yaoyuan R&D Center Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shenzhen Yaoyuan R&D Center Co.,Ltd